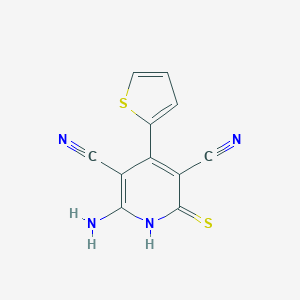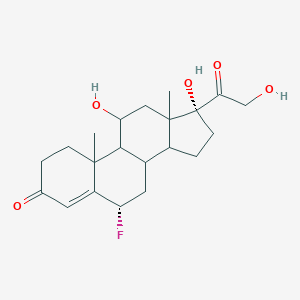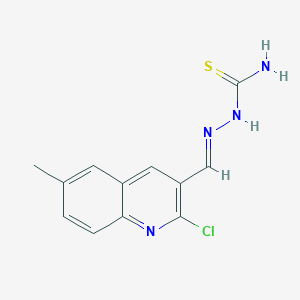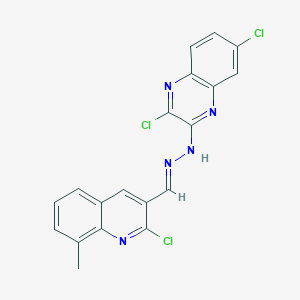
N-(2-aminopyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminopyridin-3-yl)benzamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was initially discovered as a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis, and has since been investigated for its ability to induce DNA damage and cell death in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-aminopyridin-3-yl)benzamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of deoxyribonucleotides, which are the building blocks of DNA. This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-aminopyridin-3-yl)benzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of other cancer therapies when used in combination.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-aminopyridin-3-yl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for use in combination with other cancer therapies. However, one limitation is its potential toxicity to normal cells at high concentrations, which may limit its clinical application.
Future Directions
1. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with other cancer therapies to enhance their efficacy and reduce side effects.
2. Explore the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of other diseases, such as viral infections.
3. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide as a radioprotective agent in the treatment of cancer.
4. Develop new analogs of N-(2-aminopyridin-3-yl)benzamide with improved efficacy and selectivity for cancer cells.
5. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with immunotherapy for the treatment of cancer.
6. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the prevention of cancer recurrence.
7. Develop new methods for the synthesis of N-(2-aminopyridin-3-yl)benzamide that are more efficient and cost-effective.
8. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of drug-resistant cancers.
9. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of pediatric cancers.
10. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of rare cancers.
Synthesis Methods
The synthesis of N-(2-aminopyridin-3-yl)benzamide involves the reaction of 2-amino-3-cyanopyridine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound suitable for use in research applications.
Scientific Research Applications
N-(2-aminopyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer therapies to enhance their efficacy and reduce side effects.
properties
Product Name |
N-(2-aminopyridin-3-yl)benzamide |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(2-aminopyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
InChI Key |
WDJFDUZGNAXITB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)


![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
